molecular formula C15H17N3O3 B2626199 N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1286724-55-7

N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2626199
CAS No.: 1286724-55-7
M. Wt: 287.319
InChI Key: ONYAJAVWYAMBPM-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features both imidazole and benzodioxine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while benzodioxine is a bicyclic structure with oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the benzodioxine moiety. The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzyme activity, while the benzodioxine moiety can interact with hydrophobic pockets in proteins . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of imidazole and benzodioxine moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable target for further research and development .

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-16-6-8-18(11)9-7-17-15(19)14-10-20-12-4-2-3-5-13(12)21-14/h2-6,8,14H,7,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYAJAVWYAMBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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